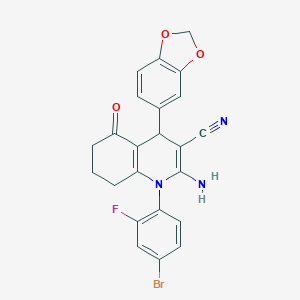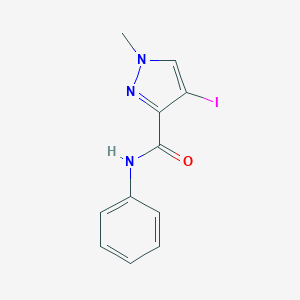![molecular formula C17H15BrN2O3 B214325 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214325.png)
5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one, also known as BPI-002, is a synthetic compound that belongs to the class of indole-based molecules. It has gained significant attention in the scientific community due to its potential therapeutic applications. In
作用機序
The exact mechanism of action of 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one is not fully understood. However, studies have suggested that it acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of cancer, inflammation, and neurodegenerative diseases. 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one has also been shown to modulate the expression of genes that are involved in these processes.
Biochemical and Physiological Effects:
5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, reduce the production of inflammatory cytokines, and protect neurons from oxidative stress. 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one has also been shown to reduce the levels of certain biomarkers that are associated with cancer, inflammation, and neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one in lab experiments is its specificity towards certain enzymes and signaling pathways. This allows for targeted inhibition of specific processes without affecting other cellular functions. However, the synthesis of 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one is challenging and requires expertise in organic chemistry. The compound is also relatively expensive, which can limit its use in large-scale experiments.
将来の方向性
There are several future directions for the research on 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one. One area of interest is the development of more efficient synthesis methods for 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one, which can reduce the cost and increase the availability of the compound. Another area of interest is the investigation of the potential of 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one as a treatment for other diseases, such as autoimmune diseases and cardiovascular diseases. Furthermore, the elucidation of the exact mechanism of action of 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one can provide insights into the development of more effective therapies for cancer, inflammation, and neurodegenerative diseases.
In conclusion, 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one is a synthetic compound that has shown promising results in various scientific research applications. Its potential as an anticancer agent, anti-inflammatory agent, and as a treatment for neurodegenerative diseases has gained significant attention in the scientific community. The synthesis of 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one is challenging, and the compound is relatively expensive, which can limit its use in large-scale experiments. However, the specificity of 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one towards certain enzymes and signaling pathways makes it a valuable tool for targeted inhibition of specific processes. There are several future directions for the research on 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one, including the development of more efficient synthesis methods and the investigation of its potential as a treatment for other diseases.
合成法
5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one is synthesized through a multistep reaction starting from 3-bromoaniline. The reaction involves the formation of an intermediate, which undergoes cyclization to form the indole ring. The final product is obtained after the introduction of the pyridine ring and the ethyl and hydroxy groups. The synthesis of 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one is challenging and requires expertise in organic chemistry.
科学的研究の応用
5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one has shown promising results in various scientific research applications. It has been studied for its potential as an anticancer agent, anti-inflammatory agent, and as a treatment for neurodegenerative diseases. In vitro studies have shown that 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one can induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and protect neurons from oxidative stress.
特性
製品名 |
5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one |
|---|---|
分子式 |
C17H15BrN2O3 |
分子量 |
375.2 g/mol |
IUPAC名 |
5-bromo-1-ethyl-3-hydroxy-3-(2-oxo-2-pyridin-3-ylethyl)indol-2-one |
InChI |
InChI=1S/C17H15BrN2O3/c1-2-20-14-6-5-12(18)8-13(14)17(23,16(20)22)9-15(21)11-4-3-7-19-10-11/h3-8,10,23H,2,9H2,1H3 |
InChIキー |
OFHSWUFAUSPNAW-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CN=CC=C3)O |
正規SMILES |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CN=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(cyanomethyl)acetamide](/img/structure/B214242.png)

![3,4-dihydroisoquinolin-2(1H)-yl[5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B214250.png)


![5-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B214256.png)
![dimethyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate](/img/structure/B214257.png)



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide](/img/structure/B214261.png)
![methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B214263.png)

